molecular formula C10H16ClNOS B1408398 N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158763-34-8

N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No. B1408398
M. Wt: 233.76 g/mol
InChI Key: IJNAENJPQPDOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNOS . It is a derivative of 4-Aminotetrahydropyran and 2-Thiophenemethylamine .

Scientific Research Applications

Thiophene Derivatives in Scientific Research

Thiophene derivatives, due to their aromatic nature and electronic properties, are extensively studied for their potential in various scientific applications. One study highlights the synthesis and evaluation of thiophene analogues of known carcinogens for their potential carcinogenicity, indicating the importance of thiophene derivatives in understanding cancer mechanisms and developing cancer treatments (Ashby et al., 1978). Another area of research is the synthesis of thiophenes for pharmaceutical applications, showcasing their wide range of biological activities and their importance in drug development (Xuan, 2020).

Pyran Derivatives in Scientific Research

Pyran derivatives are crucial in medicinal chemistry due to their biological activities. Research into these compounds has led to the development of methodologies for synthesizing pyran derivatives, which are key intermediates in creating pharmaceutical agents (Kiyani, 2018). This underscores the role of pyran derivatives in advancing drug discovery and development processes.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS.ClH/c1-2-10(13-7-1)8-11-9-3-5-12-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNAENJPQPDOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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